molecular formula C13H19ClO7 B12593158 acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol CAS No. 647026-54-8

acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol

Cat. No.: B12593158
CAS No.: 647026-54-8
M. Wt: 322.74 g/mol
InChI Key: XNDITTILWZFTJJ-YCBDHFTFSA-N
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Description

Acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol is a complex organic compound that features both acetic acid and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzaldehyde and ethylene glycol.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe for studying biochemical pathways.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibiting or activating certain biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the (1S) stereochemistry.

    Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the chloro group.

    Acetic acid;1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol: Lacks the methoxy group.

Uniqueness

The unique combination of the chloro and methoxy groups, along with the (1S) stereochemistry, gives acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

647026-54-8

Molecular Formula

C13H19ClO7

Molecular Weight

322.74 g/mol

IUPAC Name

acetic acid;(1S)-1-(3-chloro-4-methoxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H11ClO3.2C2H4O2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11;2*1-2(3)4/h2-4,8,11-12H,5H2,1H3;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

XNDITTILWZFTJJ-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)[C@@H](CO)O)Cl

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)C(CO)O)Cl

Origin of Product

United States

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